Mini Gastrin I, human

Description

Properties

IUPAC Name |

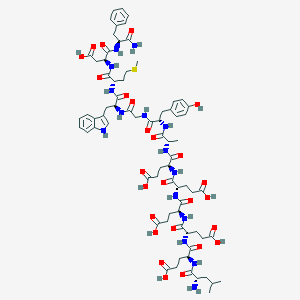

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSUIUNCTPSRLR-SOLHVGTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99N15O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1646.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54405-27-5 | |

| Record name | 22-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054405275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of Human Mini Gastrin I: A Technical Guide for Researchers

An In-depth Examination of its Core Biological Roles, Signaling Mechanisms, and Therapeutic Potential

Introduction

Human Mini Gastrin I is a biologically active peptide fragment derived from Gastrin I, a primary hormonal regulator of gastric acid secretion. Comprising amino acids 5-17 of the parent peptide, Mini Gastrin I has garnered significant interest within the scientific community, particularly in the fields of oncology and nuclear medicine.[1][2][3] Its principal function lies in its high-affinity binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor (GPCR) overexpressed in various malignancies. This interaction triggers a cascade of intracellular signaling events that modulate cellular processes such as proliferation, migration, and secretion. This technical guide provides a comprehensive overview of the function of human Mini Gastrin I, detailing its signaling pathways, quantitative biological activity, and the experimental methodologies employed in its study.

Core Function: CCK2 Receptor Agonism

The primary and most well-characterized function of Mini Gastrin I is its role as a potent and selective agonist for the cholecystokinin-2 (CCK2) receptor.[1] The CCK2 receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract.[4][5] Upon binding, Mini Gastrin I induces a conformational change in the CCK2 receptor, initiating downstream signaling cascades. This agonist activity is central to both its physiological roles and its utility as a targeting agent for CCK2 receptor-expressing tumors, such as medullary thyroid cancer, small cell lung cancer, and neuroendocrine tumors.[6]

Physiological and Pathophysiological Roles

-

Stimulation of Gastric Acid Secretion: In the stomach, Mini Gastrin I, like its parent molecule Gastrin I, stimulates the secretion of gastric acid (HCl) from parietal cells.[7] This is a key physiological function in the digestive process.

-

Mitogenic Effects: Mini Gastrin I exhibits mitogenic (growth-promoting) effects on various cell types, particularly gastric epithelial cells.[7] This proliferative effect is mediated through the activation of downstream signaling pathways that promote cell cycle progression.

-

Tumor Growth and Proliferation: The overexpression of CCK2 receptors in certain cancers allows Mini Gastrin I to promote tumor cell proliferation and survival.[8][9] This has made the Mini Gastrin I/CCK2R axis a target for cancer diagnostics and therapeutics.

Quantitative Data: Biological Activity of Mini Gastrin I and its Analogs

The biological activity of Mini Gastrin I and its synthetic analogs has been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing insights into receptor affinity, signaling potency, and cellular uptake.

| Table 1: CCK2 Receptor Binding Affinity | |||

| Compound | Cell Line | Assay Type | IC50 (nM) |

| Mini Gastrin I Analog (1) | A431-CCK2R | Competition Binding | 0.69 ± 0.09 |

| Pentagastrin (reference) | A431-CCK2R | Competition Binding | 0.76 ± 0.11 |

| MGD5 (divalent) | AR42J | Competition Binding | 1.04 ± 0.16 |

| APH070 (monovalent) | AR42J | Competition Binding | 5.59 ± 1.46 |

| DOTA-MGS5 | A431-CCK2R | Competition Binding | 0.4 ± 0.2 |

| DOTA-MG11 | A431-CCK2R | Competition Binding | 0.9 ± 0.3 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor, indicating binding affinity.

| Table 2: Calcium Mobilization Potency | |||

| Compound | Cell Line | Assay Type | EC50 (nM) |

| Minigastrin Analog 1 | A431-CCK2R | Calcium Mobilization | 12.3 - 14.2 |

| Minigastrin Analog 1 | AR42J | Calcium Mobilization | 1.3 - 1.9 |

EC50 (half-maximal effective concentration) values represent the concentration of a ligand that induces a response halfway between the baseline and maximum, indicating potency in signaling.

| Table 3: Cellular Internalization of Radiolabeled Minigastrin Analogs | |||

| Compound | Cell Line | Time Point | Internalization (% of total activity) |

| [111In]In-Minigastrin Analog 1 | A431-CCK2R | 15 min | >10% |

| [111In]In-Minigastrin Analog 1 | A431-CCK2R | 4 h | ≥60% |

| [177Lu]Lu-Minigastrin Analog 1 | A431-CCK2R | 1 h | 44.4 ± 2.7% |

| [177Lu]Lu-Minigastrin Analog 1 | A431-CCK2R | 2 h | 66.6 ± 0.3% |

Cellular internalization data demonstrates the extent to which radiolabeled minigastrin analogs are taken up by CCK2R-expressing cells, a crucial parameter for therapeutic applications.

Signaling Pathways of Mini Gastrin I

Upon binding to the CCK2 receptor, Mini Gastrin I initiates a complex network of intracellular signaling pathways. The CCK2R primarily couples to Gq and G12/13 proteins, leading to the activation of multiple downstream effectors that regulate diverse cellular functions.[5][8][10]

Gq-Mediated Signaling Cascade

The activation of Gq proteins by the Mini Gastrin I-bound CCK2R leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This cascade plays a crucial role in gastric acid secretion and cell proliferation.[8][10][11]

MAPK and PI3K/AKT Pathway Activation

The signaling initiated by Mini Gastrin I also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways. These pathways are critical regulators of cell growth, proliferation, survival, and migration. The activation can occur through G-protein dependent mechanisms and also via transactivation of the Epidermal Growth Factor Receptor (EGFR).[8]

Experimental Protocols

The study of Mini Gastrin I and its interaction with the CCK2 receptor involves a range of specialized in vitro and in vivo experimental techniques.

CCK2 Receptor Binding Assay

This assay is used to determine the binding affinity of Mini Gastrin I or its analogs to the CCK2 receptor.

Methodology:

-

Cell Culture: A431 cells stably transfected with the human CCK2 receptor (A431-CCK2R) or AR42J cells endogenously expressing the rat CCK2 receptor are cultured to confluence.[6]

-

Membrane Preparation (optional): Cell membranes can be isolated through homogenization and centrifugation for membrane-based assays.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-labeled gastrin or an 111In-labeled minigastrin analog) is incubated with the cells or membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Mini Gastrin I).[12][13]

-

Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.

Calcium Mobilization Assay

This functional assay measures the ability of Mini Gastrin I to activate the CCK2 receptor and trigger an intracellular calcium response.

Methodology:

-

Cell Seeding: A431-CCK2R or AR42J cells are seeded into a multi-well plate.[14]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of Mini Gastrin I or its analogs.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the ligand concentration to determine the EC50 value.

In Vivo Biodistribution Studies

These studies are essential for evaluating the tumor-targeting properties and pharmacokinetic profile of radiolabeled Mini Gastrin I analogs in animal models.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R or AR42J) to establish xenografts.[6][15]

-

Radiolabeling: The Mini Gastrin I analog is radiolabeled with a suitable radionuclide (e.g., 111In or 177Lu).[16]

-

Injection: The radiolabeled peptide is administered to the tumor-bearing mice, typically via intravenous injection.[15]

-

Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized, and various organs and the tumor are harvested.[15]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Expression: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from other organs.

Conclusion

Human Mini Gastrin I is a multifaceted peptide with a well-defined primary function as a CCK2 receptor agonist. This interaction underpins its physiological roles in gastric acid secretion and cell growth, as well as its pathophysiological involvement in cancer progression. The development of stabilized and radiolabeled analogs of Mini Gastrin I has opened promising avenues for the targeted imaging and radionuclide therapy of CCK2R-positive tumors. The experimental protocols detailed herein provide a framework for the continued investigation and preclinical development of Mini Gastrin I-based theranostics. A thorough understanding of its function and signaling mechanisms is paramount for researchers and drug development professionals seeking to harness its therapeutic potential.

References

- 1. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. innoprot.com [innoprot.com]

- 5. innoprot.com [innoprot.com]

- 6. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastrin I, Mini human | Sigma-Aldrich [sigmaaldrich.com]

- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Human Mini Gastrin I

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mini Gastrin I, a truncated form of human gastrin, is a potent peptide agonist for the cholecystokinin-2 (CCK2) receptor.[1][2] Its high-affinity binding initiates a cascade of intracellular signaling events with significant physiological and pathophysiological implications, ranging from the regulation of gastric acid secretion to the proliferation of certain cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of human Mini Gastrin I, detailing its interaction with the CCK2 receptor, the subsequent downstream signaling pathways, and quantitative pharmacological parameters. Furthermore, this document outlines detailed protocols for key experiments used to characterize its activity and includes visualizations of the core signaling and experimental workflows.

Core Mechanism of Action: CCK2 Receptor Activation and Downstream Signaling

Human Mini Gastrin I is a peptide composed of amino acids 5-17 of the parent gastrin hormone.[1][2] Its primary molecular target is the cholecystokinin-2 (CCK2) receptor, a member of the G-protein-coupled receptor (GPCR) superfamily.[2][5] The binding of Mini Gastrin I to the CCK2 receptor induces a conformational change in the receptor, which in turn activates heterotrimeric G-proteins, primarily those of the Gq and Gα12/13 families.[6][7][8]

Gq-Mediated Signaling Cascade

The activation of Gq proteins is a canonical pathway for the CCK2 receptor.[6][7] This cascade proceeds as follows:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[6][8]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][9]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and the presence of DAG at the membrane activates Protein Kinase C (PKC).[6][7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CCK2 receptor by Mini Gastrin I also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[6][10] This pathway is crucial for mediating the mitogenic effects of gastrin.[4][11] The activation can occur through several mechanisms, including PKC-dependent pathways and the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] The ERK pathway plays a central role in regulating gene transcription related to cell proliferation, differentiation, and survival.[10][12]

Receptor Internalization

Upon agonist binding, the Mini Gastrin I-CCK2 receptor complex is internalized via endocytosis. This process is mediated by β-arrestin and serves to desensitize the receptor to further stimulation, playing a key role in regulating the duration and intensity of the signal.[13][14]

Quantitative Pharmacological Data

The interaction of Mini Gastrin I and its analogues with the CCK2 receptor has been quantified in numerous studies. The data highlight the high affinity and potency of these peptides.

| Compound/Analogue | Assay Type | Cell Line | Parameter | Value | Reference |

| Gastrin I (human) | Proliferation | Gastric Epithelial Cells | EC₅₀ | 6.2 pM | |

| Gastrin I (human) | Histamine Secretion | Gastric Cells | EC₅₀ | 0.014 nM | |

| Gastrin | Radioligand Binding | Rat Gastric Mucosa | Kd | ~0.4 nM | [15] |

| DOTA-MG11 Analogue | Competition Binding | A431-CCK2R | IC₅₀ | 0.9 ± 0.3 nM | [16] |

| DOTA-MGS5 Analogue | Competition Binding | A431-CCK2R | IC₅₀ | 0.4 ± 0.2 nM | [16] |

| Proline-substituted Analogues | Competition Binding | A431-CCK2R | IC₅₀ | 0.6 - 1.4 nM | [16] |

| Glycine Scan Analogues | Competition Binding | Not Specified | IC₅₀ | 4.2 - 8.5 nM | [17][18] |

| Truncated Analogue | Competition Binding | Not Specified | IC₅₀ | 98.9 ± 8.4 nM | [17] |

Note: IC₅₀ and EC₅₀ values are highly dependent on the specific analogue, cell line, and experimental conditions used.

Key Experimental Protocols

Characterizing the mechanism of action of Mini Gastrin I involves several key in vitro assays. Below are detailed methodologies for two fundamental experiments: a competitive radioligand binding assay and an intracellular calcium mobilization assay.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (IC₅₀) of Mini Gastrin I by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Materials:

-

Cells: A431 cells stably transfected with the human CCK2 receptor (A431-CCK2R).[19]

-

Radioligand: [¹²⁵I][Tyr¹²,Leu¹⁵]gastrin-I.[16]

-

Competitor: Unlabeled Mini Gastrin I (or analogue).

-

Binding Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4).

-

Equipment: 96-well filter plates, vacuum manifold, gamma counter.

Procedure:

-

Cell Preparation: Culture A431-CCK2R cells to ~90% confluency. Harvest cells and prepare a cell membrane suspension via homogenization and centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation (e.g., 20-40 µg protein/well).

-

50 µL of radioligand at a fixed concentration (e.g., 0.1 nM).

-

50 µL of unlabeled Mini Gastrin I at varying concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) for the competition curve.

-

For total binding, add 50 µL of binding buffer instead of a competitor.

-

For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor (e.g., 1 µM pentagastrin).[16]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of unlabeled Mini Gastrin I.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[20]

-

Intracellular Calcium Mobilization Assay

This protocol measures the ability of Mini Gastrin I to stimulate an increase in intracellular calcium, providing a functional measure of its potency (EC₅₀).

Materials:

-

Cells: AR42J (rat pancreatic acinar cells, endogenously expressing CCK2R) or A431-CCK2R cells.[19]

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing calcium and magnesium.

-

Agonist: Mini Gastrin I.

-

Equipment: 96-well black, clear-bottom plates; fluorescence plate reader with kinetic reading capability and appropriate filters.

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 60,000 cells/well) and allow them to adhere overnight.[19]

-

Dye Loading:

-

Remove the culture medium.

-

Add the calcium indicator dye (e.g., 2-5 µM Fura-2 AM in assay buffer) to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with assay buffer to remove excess extracellular dye. Add 100 µL of assay buffer to each well for the final reading.

-

Measurement:

-

Place the plate in the fluorescence reader and allow it to equilibrate for 5-10 minutes.

-

Establish a baseline fluorescence reading for 15-30 seconds.

-

Using the instrument's injection system, add 50 µL of Mini Gastrin I at various concentrations to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.[21]

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

-

For Fura-2, the ratio of emissions (340/380) is used to calculate intracellular calcium concentration.[21]

-

Plot the response against the log concentration of Mini Gastrin I.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value.

-

Conclusion

The mechanism of action of human Mini Gastrin I is centered on its high-affinity agonism of the CCK2 receptor. This interaction triggers well-defined intracellular signaling cascades, primarily through Gq/PLC/Ca²⁺ and MAPK/ERK pathways, leading to significant physiological responses, including gastric acid secretion and cellular proliferation.[3][6][7] The potent and specific nature of this interaction has made Mini Gastrin I and its analogues invaluable tools for studying CCK2 receptor pharmacology and promising agents for the targeted imaging and radionuclide therapy of CCK2R-expressing cancers.[13][19][22] A thorough understanding of its mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for advancing both basic research and clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]

- 3. cck-8assay.com [cck-8assay.com]

- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Mechanism of action of the calcium-sensing receptor in human antral gastrin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gastrin inhibits gastric cancer progression through activating the ERK-P65-miR23a/27a/24 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Minigastrin - Wikipedia [en.wikipedia.org]

The Molecular Architecture and Functional Landscape of Human Mini Gastrin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Mini Gastrin I, a 13-amino acid peptide amide, represents the smallest biologically active fragment of the hormone gastrin. As a high-affinity ligand for the cholecystokinin-2 (CCK2) receptor, it plays a pivotal role in the regulation of gastric acid secretion and has emerged as a significant molecule in the context of certain cancers overexpressing its receptor. This technical guide provides a comprehensive overview of the structural and functional characteristics of human Mini Gastrin I, detailing its physicochemical properties, conformational dynamics, and the intricate signaling cascades it initiates upon receptor binding. This document is intended to serve as a foundational resource for researchers engaged in the study of gastrin peptides and the development of novel therapeutics targeting the CCK2 receptor.

Introduction

Gastrin, a key peptide hormone in the gastrointestinal tract, exists in several isoforms, with Mini Gastrin I (also known as Gastrin-13) being a prominent and potent form.[1][2] It is derived from the post-translational processing of progastrin and corresponds to amino acids 5-17 of the full-length gastrin peptide.[3][4] Its primary physiological role is the stimulation of gastric acid secretion by parietal cells.[1][2] Beyond its physiological functions, the overexpression of its cognate receptor, the cholecystokinin-2 (CCK2) receptor, in various malignancies, including medullary thyroid carcinoma and small cell lung cancer, has positioned Mini Gastrin I and its analogs as valuable tools for cancer diagnostics and targeted therapies.[3][5] A thorough understanding of its structure and function is therefore critical for advancing these applications.

Physicochemical and Structural Properties

Human Mini Gastrin I is a linear peptide with a C-terminal amide, a modification crucial for its biological activity. Its primary structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | [1][3][6] |

| One-Letter Code | LEEEEEAYGWMDF-NH2 | [3] |

| Molecular Formula | C74H99N15O26S | [1][7] |

| Molecular Weight | 1646.73 g/mol | [1][7][8] |

| Origin | Amino acids 5-17 of human gastrin | [3][4] |

| Post-Translational Modification | C-terminal amidation | [6] |

Conformational Analysis

The three-dimensional structure of Mini Gastrin I is not characterized by a single, rigid conformation in aqueous solution. Instead, it exhibits considerable flexibility. Conformational studies using spectroscopic techniques have provided insights into its structural propensities in different environments.

-

Circular Dichroism (CD) Spectroscopy: In aqueous solutions, CD spectra of Mini Gastrin I and related peptides are indicative of a predominantly random coil conformation. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE), a solvent known to promote secondary structure formation, these peptides exhibit a more ordered conformation. This suggests that the peptide may adopt a more defined structure upon interaction with the cell membrane, which is a crucial step for receptor binding.[3][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR studies have corroborated the findings from CD spectroscopy. In dimethylsulfoxide, a solvent that disrupts intramolecular hydrogen bonds, Mini Gastrin I exists in a random coil. In contrast, in TFE, evidence of a folded structure emerges, with a proposed β-bend located within the Ala-Tyr-Gly-Trp sequence.[3][6] This specific turn may be critical for the correct positioning of the C-terminal active site for receptor interaction.

To date, a high-resolution crystal structure of Mini Gastrin I has not been reported. The inherent flexibility of the peptide presents a significant challenge for crystallization.

Biological Function and Signaling Pathway

Mini Gastrin I exerts its biological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[3][9] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit.[1][10][11]

The binding of Mini Gastrin I to the CCK2 receptor induces a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[1][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[1]

Activated PKC can then phosphorylate a variety of downstream targets, leading to the cellular responses associated with Mini Gastrin I stimulation, such as gastric acid secretion. Furthermore, CCK2R activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are often implicated in cell proliferation and survival.[1][6] In some cellular contexts, transactivation of the epidermal growth factor receptor (EGFR) has also been observed following CCK2R stimulation.[1]

Caption: Signaling pathway of human Mini Gastrin I via the CCK2 receptor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of Mini Gastrin I. Below are generalized methodologies for key experiments.

Peptide Synthesis and Purification

Human Mini Gastrin I can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide.

-

Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Coupling is typically mediated by activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF (dimethylformamide).

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of Mini Gastrin I in various solvent conditions.

-

Sample Preparation: A stock solution of purified Mini Gastrin I is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 25-100 µM. For studies in membrane-mimicking environments, spectra are recorded in the presence of varying concentrations of TFE.

-

Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas. Measurements are typically performed at 25°C using a quartz cuvette with a path length of 0.1 cm.

-

Data Acquisition: Spectra are recorded in the far-UV region (e.g., 190-250 nm).[12][13] Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer (or buffer with TFE) is recorded and subtracted from the peptide spectra.

-

Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information on the three-dimensional structure and dynamics of Mini Gastrin I in solution.

-

Sample Preparation: A sample of purified Mini Gastrin I is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O with a buffer) to a concentration of 1-5 mM.[7] For studies mimicking a hydrophobic environment, deuterated TFE can be used.

-

NMR Experiments: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These typically include:

-

1D ¹H: To get an overall impression of the sample's folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of Mini Gastrin I.

-

Structure Calculation: The distance restraints obtained from NOESY spectra, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). This generates an ensemble of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools that check for stereochemical soundness and agreement with the experimental data.

Conclusion

Human Mini Gastrin I, despite its small size, is a molecule of significant biological and clinical interest. Its flexible structure, which appears to adopt a more ordered conformation upon approaching the cell membrane, is key to its potent activation of the CCK2 receptor. The elucidation of its signaling pathways has not only clarified its physiological roles but has also opened avenues for therapeutic intervention in diseases characterized by CCK2 receptor overexpression. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important peptide, with the ultimate goal of leveraging this knowledge for the development of novel diagnostic and therapeutic agents.

References

- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Circular dichroism (CD) spectropolarimetry of the peptides [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 8. researchgate.net [researchgate.net]

- 9. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 10. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 12. 3.2. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]

- 13. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

Expression of Mini Gastrin I in Human Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini Gastrin I, a 14-amino acid peptide, is one of the bioactive forms of the hormone gastrin.[1] Like other gastrin isoforms, it is derived from the post-translational processing of preprogastrin.[1][2] While larger forms such as Gastrin-17 and Gastrin-34 are more abundant, Mini Gastrin I plays a significant role in gastrointestinal physiology and is increasingly recognized for its involvement in pathological conditions, including cancer. This technical guide provides a comprehensive overview of the expression of Mini Gastrin I in human tissues, its signaling pathway, and methodologies for its detection and quantification.

Expression and Distribution

Direct quantitative data on the expression of Mini Gastrin I across a wide range of healthy human tissues is not extensively documented in publicly available literature. However, the biological activity of Mini Gastrin I is mediated through its binding to the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[3][4] Therefore, the tissue distribution of CCK2R provides a strong indication of the potential sites of Mini Gastrin I action.

CCK2 Receptor Distribution in Human Tissues

The CCK2 receptor is expressed in various normal and neoplastic tissues. In normal human tissues, CCK2R has been identified in the stomach, pancreas (specifically in the islets), gallbladder, and bowels.[3][5] Its presence has also been noted in the brain and spinal cord.[6]

| Tissue | CCK2 Receptor Expression Level | Reference |

| Stomach | High | [3][7] |

| Pancreas (Islets) | Abundant | [5][8] |

| Gallbladder | Present | [3] |

| Bowel | Present | [3] |

| Brain | Present | [6] |

| Spinal Cord | Present | [6] |

| Esophagus | Positive Staining | [3] |

| Liver | Strong Staining | [3] |

| Lung | Weak Staining | [3] |

| Spleen | Positive Staining | [3] |

| Thyroid | Positive Staining | [3] |

This table summarizes the reported expression of the CCK2 receptor, the target for Mini Gastrin I, in various human tissues. The expression levels are qualitative descriptions from the cited literature.

Signaling Pathway

Mini Gastrin I exerts its physiological effects by binding to and activating the CCK2 receptor, a G protein-coupled receptor (GPCR).[4][9] Activation of the CCK2R triggers a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq proteins, leading to the activation of phospholipase C (PLC).[9][10][11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11]

Downstream of these initial events, the CCK2R can activate several other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK), the Src tyrosine kinase pathway, and the PI3K/AKT pathway.[9][10][11] These pathways are crucial in mediating the proliferative and anti-apoptotic effects of gastrin.[9]

Experimental Protocols

The quantification of Mini Gastrin I in human tissues requires sensitive and specific analytical methods. Due to the structural similarities among gastrin isoforms, assays must be carefully validated to ensure they can differentiate Mini Gastrin I from other forms. The following are detailed methodologies for two common immunoassays that can be adapted for the measurement of Mini Gastrin I.

Radioimmunoassay (RIA) for Gastrin

Radioimmunoassay is a highly sensitive technique for quantifying peptide hormones. The following protocol is a general guideline for a competitive RIA for gastrin, which can be optimized for Mini Gastrin I.[12][13][14]

Materials:

-

Rabbit anti-gastrin antiserum (specific for the C-terminus to detect amidated forms like Mini Gastrin I)

-

¹²⁵I-labeled Gastrin-17 (as tracer)

-

Gastrin standards (including Mini Gastrin I)

-

Assay buffer

-

Double antibody-polyethylene glycol (PEG) solution for separation

-

Gamma counter

Procedure:

-

Sample Preparation: Homogenize tissue samples in an appropriate extraction buffer and centrifuge to remove cellular debris. The supernatant containing the peptides should be collected and can be further purified using solid-phase extraction.

-

Assay Setup: In polypropylene tubes, add in duplicate:

-

100 µL of standard or unknown sample.

-

100 µL of diluted anti-gastrin antiserum.

-

Vortex and incubate for 24 hours at 4°C.

-

-

Tracer Addition: Add 100 µL of ¹²⁵I-labeled gastrin to each tube. Vortex and incubate for another 24-48 hours at 4°C.

-

Separation: Add 1 mL of cold double antibody-PEG solution to each tube (except for total counts). Vortex and incubate for 30 minutes at 4°C.

-

Centrifugation: Centrifuge the tubes at 3,000 rpm for 15 minutes at 4°C.

-

Decanting: Carefully decant the supernatant.

-

Counting: Measure the radioactivity of the precipitate in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the gastrin standards. Determine the concentration of Mini Gastrin I in the samples from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrin

ELISA is another common immunoassay format that offers high throughput and does not require radioactive materials. A competitive ELISA is suitable for small molecules like Mini Gastrin I.[15][16][17][18]

Materials:

-

96-well microplate pre-coated with a capture antibody against gastrin.

-

Biotinylated Mini Gastrin I.

-

Mini Gastrin I standards.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Stop solution (e.g., 0.5 M H₂SO₄).

-

Wash buffer.

-

Microplate reader.

Procedure:

-

Sample and Standard Preparation: Prepare serial dilutions of the Mini Gastrin I standard. Prepare tissue extracts as described for the RIA.

-

Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. Immediately add 50 µL of biotinylated Mini Gastrin I to each well. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.

-

Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is inversely proportional to the concentration of Mini Gastrin I. Create a standard curve and determine the sample concentrations.

Conclusion

Mini Gastrin I is a biologically active peptide with a significant role in human physiology and disease. While direct quantitative data on its tissue expression remains an area for further research, the distribution of its receptor, CCK2R, provides valuable insights into its potential sites of action. The detailed experimental protocols and the elucidation of its signaling pathway presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of Mini Gastrin I in health and disease. Future studies focusing on the specific quantification of Mini Gastrin I in various human tissues will be crucial for a more complete understanding of its physiological and pathological functions.

References

- 1. Gastrin - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. CCK2 Receptors | Cholecystokinin Receptors | Tocris Bioscience [tocris.com]

- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of CCK1 and CCK2 receptors in normal and diseased human pancreatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibl-america.com [ibl-america.com]

- 13. akjournals.com [akjournals.com]

- 14. Radio-immunoassay of gastrin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. abbexa.com [abbexa.com]

- 17. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]

- 18. Human Gastrin (gas) Elisa Kit – AFG Scientific [afgsci.com]

A Technical Comparison of Human Gastrin I and Mini Gastrin I: Structure, Function, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin is a critical peptide hormone family primarily involved in regulating gastrointestinal physiology. This technical guide provides an in-depth comparison of two prominent forms: Human Gastrin I (G-17) and Human Mini Gastrin I. Both peptides exert their biological effects primarily through the cholecystokinin-2 (CCK2) receptor, yet their applications in research and medicine are distinct. Human Gastrin I is a key regulator of gastric acid secretion and mucosal growth, making it a cornerstone for physiological studies. In contrast, Mini Gastrin I, a shorter analogue, has emerged as a promising vector for the targeted diagnosis and radionuclide therapy of CCK2 receptor-expressing tumors. This paper will dissect their molecular structures, comparative biological activities, and signaling pathways, and detail the experimental protocols used for their characterization.

Introduction

The gastrin family of peptides are neuroendocrine hormones that play a central role in regulating digestive processes.[1] Produced by G-cells in the stomach and duodenum, their primary and most well-documented function is the stimulation of gastric acid secretion.[2][3] The biological effects of gastrin are mediated through specific G-protein coupled receptors, principally the cholecystokinin B receptor, also known as the cholecystokinin-2 (CCK2) receptor.[4] This receptor binds both gastrin and cholecystokinin (CCK) but has a high affinity for gastrin and its analogues.[4]

Beyond its physiological role, the gastrin-CCK2R axis is implicated in cellular growth and proliferation, and its overexpression in various malignancies, such as medullary thyroid carcinoma and small cell lung cancer, has made it an attractive target for oncological applications.[5][6]

This guide focuses on two key forms of gastrin:

-

Human Gastrin I (Gastrin-17): The predominant, fully active 17-amino acid form involved in physiological regulation.[7][8]

-

Human Mini Gastrin I: A shorter, 13-amino acid fragment of Gastrin I (specifically, amino acids 5-17) that retains high affinity for the CCK2 receptor.[9][10][11]

The purpose of this document is to provide a detailed technical comparison of these two peptides, highlighting their structural differences, quantitative biological activities, and distinct applications to aid researchers and drug development professionals.

Molecular Structure and Properties

Human Gastrin I and Mini Gastrin I share a common C-terminal active site but differ in their N-terminal sequence. The C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂) is essential for receptor binding and biological activity.[12]

| Property | Human Gastrin I (G-17) | Human Mini Gastrin I |

| Amino Acid Sequence | {pGlu}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[2][13] | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[7][9][14] |

| Number of Amino Acids | 17 | 13 |

| Molecular Weight | ~2098.22 Da[13] | ~1646.73 Da[7] |

| Description | The primary circulating form of "little gastrin," a major physiological regulator of gastric acid.[7][15] | A shorter fragment of Gastrin I (residues 5-17) that retains high CCK2R affinity.[9][11] |

Biological Activity and Receptor Interaction

Both Human Gastrin I and Mini Gastrin I are potent agonists of the CCK2 receptor.[13][16] Their binding initiates a signaling cascade leading to physiological responses in target cells. However, their stability and primary areas of application differ significantly.

Human Gastrin I (G-17) is the principal physiological ligand. Its primary roles include:

-

Stimulation of Gastric Acid Secretion: It binds to CCK2 receptors on parietal cells and enterochromaffin-like (ECL) cells, triggering the release of hydrochloric acid and histamine, respectively.[13][17][18]

-

Trophic Effects: It promotes the growth and maintenance of the gastric mucosa.[1][4]

Mini Gastrin I and its synthetic analogues are primarily investigated for oncological applications. While it retains high receptor affinity, its shorter sequence leads to rapid enzymatic degradation in vivo.[6][19][20] This has driven extensive research into developing stabilized analogues with improved pharmacokinetics for:

-

Tumor Targeting: Acting as a vector to deliver diagnostic (e.g., PET/SPECT isotopes) or therapeutic (e.g., beta-emitters) payloads to CCK2R-expressing cancers.[6][11][14]

Quantitative Biological Data

The following table summarizes key quantitative metrics for Gastrin I and various Mini Gastrin I analogues, demonstrating their potent interaction with the CCK2 receptor.

| Peptide | Assay Type | Cell Line | Value |

| Human Gastrin I | Histamine Secretion | ECL Cells | EC₅₀: 0.014 nM[13] |

| Human Gastrin I | Epithelial Cell Proliferation | Gastric Cells | EC₅₀: 6.2 pM[13] |

| Pentagastrin (Reference) | Competitive Binding | A431-CCK2R | IC₅₀: 0.76 ± 0.11 nM[21] |

| DOTA-MGS1 (Mini Gastrin Analogue) | Competitive Binding | A431-CCK2R | IC₅₀: 3.51 nM[6] |

| DOTA-MGS4 (Mini Gastrin Analogue) | Competitive Binding | A431-CCK2R | IC₅₀: 4.98 nM[6] |

| DOTA-cyclo-MG1 (Cyclic Analogue) | Competitive Binding | A431-CCK2R | IC₅₀: 2.54 ± 0.30 nM[22] |

| DOTA-Proline Analogue 1 | Calcium Mobilization | A431-CCK2R | EC₅₀: 12.3 nM[19] |

| DOTA-Proline Analogue 1 | Calcium Mobilization | AR42J (rat) | EC₅₀: 1.3 nM[19] |

Signaling Pathways

Upon binding of either Human Gastrin I or Mini Gastrin I to the CCK2 receptor, a cascade of intracellular events is initiated. The CCK2R is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[1][23] Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][23] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[23] This canonical pathway can subsequently activate downstream effectors like the MAPK and PI3K/AKT pathways, leading to changes in gene expression, cell proliferation, and, in parietal cells, activation of the H⁺/K⁺-ATPase proton pump for acid secretion.[5][18][23]

CCK2 Receptor Signaling Cascade.

Experimental Protocols

Characterization of gastrin peptides and their interaction with the CCK2 receptor involves a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a receptor.[24] It measures the ability of an unlabeled ligand (e.g., Mini Gastrin I) to compete with a fixed quantity of a radiolabeled ligand (e.g., ¹²⁵I-Gastrin I) for binding to receptors in a cell membrane preparation.[24][25]

Methodology:

-

Receptor Preparation: CCK2R-expressing cells (e.g., A431-CCK2R) or tissue homogenates are lysed, and membranes are isolated by centrifugation.[25][26] Protein concentration is quantified.

-

Assay Setup: In a 96-well plate, receptor membranes are incubated with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Leu¹⁵]gastrin-I) and varying concentrations of the unlabeled competitor peptide.[6][25]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60-150 minutes at room temperature or 30°C).[25][26]

-

Separation: Receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing unbound ligand to pass through.[25][26]

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.[26]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.[25]

Workflow for a Competitive Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the agonistic or antagonistic activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.[27] Since CCK2R activation leads to an IP₃-mediated release of intracellular calcium, this provides a direct measure of receptor engagement and signal transduction.[23][27]

Methodology:

-

Cell Preparation: CCK2R-expressing cells are seeded in a microplate and cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[27][28] This dye exhibits low fluorescence in the absence of calcium and high fluorescence when bound to it.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The test compound (agonist) is automatically added to the wells.[27][29]

-

Signal Detection: The instrument monitors the fluorescence intensity in real-time immediately before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[28]

-

Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the agonist concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[19]

Summary and Future Directions

Human Gastrin I and Mini Gastrin I, while structurally related and targeting the same receptor, serve distinct and vital roles in biomedical science. Human Gastrin I remains the fundamental tool for studying the physiological regulation of the upper gastrointestinal tract. In contrast, Mini Gastrin I is at the forefront of oncological research, acting as a blueprint for sophisticated tumor-targeting agents.

The primary challenge for the therapeutic use of Mini Gastrin I is its poor in vivo stability.[19][20] Future research will continue to focus on chemical modifications—such as N-methylation, cyclization, and amino acid substitution—to create stabilized analogues.[6][21][22] These next-generation peptides aim to achieve higher tumor uptake, prolonged retention, and reduced off-target accumulation (particularly in the kidneys), thereby enhancing the efficacy and safety of peptide receptor radionuclide therapy for patients with CCK2R-positive cancers.[30]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Gastrin I, human - Echelon Biosciences [echelon-inc.com]

- 3. genscript.com [genscript.com]

- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastrin I, Mini human [sigmaaldrich.com]

- 8. uniprot.org [uniprot.org]

- 9. Minigastrin I, human (Echelon Product Code: 471-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]

- 12. metabolomicscentre.nl [metabolomicscentre.nl]

- 13. Gastrin I (human) | CCK2 Receptor Agonists: R&D Systems [rndsystems.com]

- 14. Minigastrin - Wikipedia [en.wikipedia.org]

- 15. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 16. medchemexpress.com [medchemexpress.com]

- 17. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cck-8assay.com [cck-8assay.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 28. google.com [google.com]

- 29. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Human Mini Gastrin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Mini Gastrin I, a truncated form of human gastrin I corresponding to amino acids 5-17, is a critical peptide hormone in gastrointestinal physiology.[1][2] Its primary biological activity is mediated through its high-affinity binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor.[1] This interaction triggers a cascade of intracellular signaling events, most notably leading to the stimulation of gastric acid secretion.[3] Beyond its physiological role, Mini Gastrin I and its analogs have garnered significant interest in the field of oncology. The overexpression of the CCK2 receptor in various tumors, including medullary thyroid carcinoma, small cell lung cancer, and ovarian cancer, has positioned radiolabeled Mini Gastrin I analogs as promising agents for targeted tumor imaging and peptide receptor radionuclide therapy (PRRT).[4][5] This guide provides an in-depth overview of the biological activity of human Mini Gastrin I, detailing its receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and experimental methodologies.

Quantitative Data Summary

The biological activity of Mini Gastrin I and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Receptor Binding Affinity (IC50) of Mini Gastrin I Analogs for the CCK2 Receptor

| Compound/Analog | Cell Line | Radioligand | IC50 (nM) | Reference |

| DOTA-MGS5 | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 0.4 ± 0.2 | [6] |

| DOTA-MG11 | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 0.9 ± 0.3 | [6] |

| Pentagastrin | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 1.0 ± 0.2 | [6] |

| Pro-substituted Analog 1 | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 1.4 ± 0.6 | [6] |

| Pro-substituted Analog 2 | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 0.6 ± 0.3 | [6] |

| Pro-substituted Analog 3 | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 1.3 ± 0.8 | [6] |

Table 2: In Vitro and In Vivo Activity of Mini Gastrin I and Analogs

| Parameter | Compound/Analog | Model System | Value | Reference |

| Potency (Acid Secretion) | Human Mini Gastrin I (HG-13-I) | Dogs with gastric fistulae | Potency ratio of 0.4 compared to HG-17-I | [7] |

| Half-life in blood | Human Mini Gastrin I (HG-13-I) | Dogs | 1.8 minutes | [7] |

| Cellular Internalization | [111In]In-Pro-substituted Analogs | A431-CCK2R cells | >10% after 15 min, up to ≥60% after 4 h | [6] |

| Tumor Uptake | [177Lu]Lu-Pro-substituted Analog 1 | A431-CCK2R xenografts in mice | 34.72 ± 9.40 %IA/g | [8] |

| Tumor Uptake | [177Lu]Lu-Pro-substituted Analog 2 | A431-CCK2R xenografts in mice | 33.25 ± 6.34 %IA/g | [8] |

| Tumor Uptake | [177Lu]Lu-Pro-substituted Analog 3 | A431-CCK2R xenografts in mice | 28.60 ± 7.95 %IA/g | [8] |

Signaling Pathways

Upon binding to the CCK2 receptor, Mini Gastrin I initiates a series of intracellular signaling events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell proliferation, differentiation, and survival.

Caption: Signaling pathway of Mini Gastrin I via the CCK2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of Mini Gastrin I.

Competitive Receptor Binding Assay

This assay determines the binding affinity of Mini Gastrin I or its analogs to the CCK2 receptor by measuring their ability to compete with a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for a competitive receptor binding assay.

Methodology:

-

Cell Culture: Culture human epidermoid carcinoma cells stably transfected with the human CCK2 receptor (A431-CCK2R) in appropriate media.

-

Assay Preparation: Seed cells in multi-well plates and allow them to adhere.

-

Competition Reaction: Incubate the cells with a constant concentration of a radiolabeled CCK2R ligand (e.g., [125I]Tyr12-gastrin I) and a range of concentrations of the unlabeled Mini Gastrin I analog.

-

Incubation: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 1 hour at 37°C).

-

Washing: Terminate the assay by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Mini Gastrin I to activate the CCK2 receptor and trigger an increase in intracellular calcium concentration.

Workflow Diagram:

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Preparation: Seed CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) in a black-walled, clear-bottom multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubate to allow for de-esterification of the dye within the cells.

-

Stimulation: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, add varying concentrations of Mini Gastrin I to the wells.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve. The EC50 value, the concentration of Mini Gastrin I that produces 50% of the maximal response, is calculated.

In Vivo Biodistribution Study

This study evaluates the distribution and tumor-targeting efficacy of radiolabeled Mini Gastrin I analogs in an animal model.

Workflow Diagram:

Caption: Workflow for an in vivo biodistribution study.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) and subcutaneously implant CCK2R-expressing tumor cells. Allow tumors to grow to a suitable size.

-

Radiolabeling: Label the Mini Gastrin I analog with a suitable radionuclide (e.g., 111In or 177Lu).

-

Injection: Inject a known amount of the radiolabeled peptide into the tail vein of the tumor-bearing mice.

-

Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice. Collect blood and dissect tumors and major organs (e.g., kidneys, liver, spleen, stomach).

-

Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and clearance from other tissues.

Conclusion

Human Mini Gastrin I is a potent agonist of the CCK2 receptor, playing a key role in the regulation of gastric acid secretion. The high expression of this receptor in certain cancers has opened up new avenues for the development of Mini Gastrin I-based radiopharmaceuticals for targeted cancer diagnosis and therapy. A thorough understanding of its biological activity, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing its clinical translation. This guide provides a comprehensive technical overview to support researchers and drug development professionals in this endeavor.

References

- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Radiolabeling Human Mini-Gastrin I for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of human Mini-Gastrin I and its analogues for in vivo imaging applications. The focus is on targeting the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various tumors, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC)[1][2][3]. The following sections detail the necessary background, experimental procedures, and expected outcomes for successful radiolabeling and preclinical evaluation.

Introduction

Human Mini-Gastrin I is a 13-amino-acid peptide (sequence: H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) that binds with high affinity to the CCK2 receptor[4][5][6][7]. This interaction facilitates receptor-mediated internalization, making radiolabeled Mini-Gastrin analogues potent probes for the non-invasive imaging of CCK2 receptor-positive tumors using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET)[2][8][9][10]. The choice of radionuclide and chelator is critical for achieving high labeling efficiency, stability, and favorable in vivo pharmacokinetics[11].

Key Components for Radiolabeling

Peptide: Synthetic human Mini-Gastrin I or its analogues are used. Modifications to the peptide sequence can improve stability and in vivo targeting[1][12][13][14][15].

Bifunctional Chelator: A molecule that binds the radionuclide and is covalently attached to the peptide. Common chelators include:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile macrocyclic chelator for various radiometals like Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), and Lutetium-177 (¹⁷⁷Lu)[16][17][18][19][20].

-

DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator often used for ¹¹¹In[8][10].

-

HYNIC (6-hydrazinonicotinamide): Used for labeling with Technetium-99m (⁹⁹mTc)[21][22].

Radionuclide: The choice depends on the imaging modality:

-

For PET: ⁶⁸Ga (t½ = 68 min) is a generator-produced positron emitter that is widely used[23][24][25].

-

For SPECT: ¹¹¹In (t½ = 2.8 days) and ⁹⁹mTc (t½ = 6.0 hours) are common choices[8][16][26][27][28].

Signaling Pathway and Experimental Workflow

The binding of radiolabeled Mini-Gastrin to the CCK2 receptor on tumor cells initiates a signaling cascade that leads to the internalization of the receptor-ligand complex. This process allows for the accumulation and retention of radioactivity within the tumor, enabling its visualization through imaging.

The general workflow for preparing radiolabeled Mini-Gastrin for in vivo imaging involves several key steps, from peptide conjugation to quality control of the final radiopharmaceutical.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various radiolabeled Mini-Gastrin analogues.

Table 1: Radiolabeling and In Vitro Characteristics

| Compound | Radionuclide | Chelator | Radiochemical Purity (RCP) | Specific Activity | Receptor Affinity (IC₅₀, nM) | Reference |

| [⁹⁹mTc]Demogastrin 1-3 | ⁹⁹mTc | Tetraamine | >98% | ~37 GBq/µmol | ~1 | [8][27] |

| ⁶⁸Ga-DOTA-Peptides | ⁶⁸Ga | DOTA | >91% | N/A | N/A | [16] |

| ¹¹¹In-DOTA-MGS1 | ¹¹¹In | DOTA | 90-99% | N/A | 2.0 ± 0.3 | [15] |

| ¹¹¹In-DOTA-MGS4 | ¹¹¹In | DOTA | 90-99% | N/A | 3.5 ± 0.5 | [15] |

| ¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 | ¹¹¹In | DOTA | >95% | N/A | Low nM range | [14] |

| ⁶⁸Ga-DOTA-CCK-66 | ⁶⁸Ga | DOTA | >95% | 18 ± 4 GBq/µmol | 3.6 - 6.0 | [29][30] |

Table 2: In Vivo Tumor Uptake and Stability

| Compound | Animal Model | Tumor Model | Time p.i. | Tumor Uptake (%ID/g) | Intact in Blood (10 min p.i.) | Reference |

| ¹¹¹In-DTPA-MG0 | MTC Patients | Metastatic MTC | N/A | Successful Targeting | N/A | [10] |

| ¹¹¹In-DOTA-MGS4 | Athymic Nude Mice | A431-CCK2R | 4 h | 10.40 ± 2.21 | >75% | [15] |

| ¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 | Athymic Nude Mice | A431-CCK2R | 4 h | 48.1 ± 9.2 | High | [14] |

| ¹¹¹In-labeled Pro-substituted analogues | BALB/c Nude Mice | Xenografts | 4 h | 29 - 46 | 57 - 79% (at 1h p.i.) | [13] |

| [¹⁷⁷Lu]Lu-PP-F11N | N/A | MTC | N/A | High intratumoral accumulation | N/A | [31] |

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Conjugation of DOTA to Mini-Gastrin I (Solution Phase)

This protocol describes the conjugation of a DOTA-NHS-ester to the N-terminus of a Mini-Gastrin analogue.

Materials:

-

Mini-Gastrin I analogue with a free N-terminal amine

-

DOTA-NHS-ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)

-

Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the Mini-Gastrin analogue in DMF.

-

Add a 1.5 to 2-fold molar excess of DOTA-NHS-ester to the peptide solution.

-

Add DIPEA to the reaction mixture to achieve a final pH of 8.5-9.0.

-